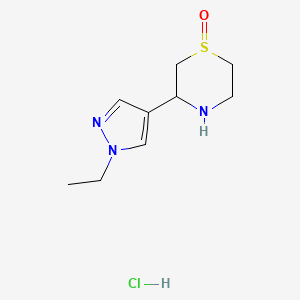
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride
説明
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3OS and its molecular weight is 249.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, with the CAS number 1798756-78-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C₉H₁₆ClN₃OS
Molecular Weight: 249.76 g/mol
IUPAC Name: 3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide; hydrochloride
SMILES: CCN1C=C(C=N1)C2CS(=O)CCN2.Cl
Biological Activity
The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent, as well as its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one exhibit significant antimicrobial properties. The thiomorpholine ring structure is believed to enhance these effects by interfering with bacterial cell wall synthesis or function.
| Compound | Activity | Mechanism |
|---|---|---|
| 3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Antimicrobial | Inhibition of cell wall synthesis |
| Related Pyrazole Derivatives | Antifungal | Disruption of fungal cell membranes |
Anticancer Properties
The compound has been investigated for its potential role in cancer therapy. It is hypothesized to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Folding: By targeting HSP90, it disrupts the folding and stability of client proteins essential for tumor growth.
- Antimicrobial Mechanisms: The thiomorpholine moiety may interact with bacterial enzymes or structural components critical for survival.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. For instance:
- Synthesis Methods: Various synthetic routes have been explored to enhance yield and purity, often involving cyclization reactions that incorporate the pyrazole and thiomorpholine components.
- Biological Assays: Preliminary assays have indicated promising results in both antimicrobial and anticancer activities, warranting further investigation into their efficacy and safety profiles.
科学的研究の応用
Medicinal Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, various substituted pyrazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of the thiomorpholine moiety in 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride enhances its bioactivity against several strains of bacteria, including Gram-positive and Gram-negative bacteria .
Potential as Anticancer Agents
Compounds containing pyrazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, certain pyrazole derivatives have shown promise in inhibiting cancer cell lines by targeting metabolic pathways critical for tumor growth .
Neurological Applications
There is emerging interest in the use of pyrazole derivatives for treating neurological disorders. Some studies suggest that these compounds may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other forms of dementia by modulating neuroinflammatory responses .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized a series of pyrazole derivatives, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial activity .
Case Study 2: Neuroprotective Effects
A study conducted on the neuroprotective effects of pyrazole derivatives revealed that this compound could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases .
特性
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS.ClH/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9;/h5-6,9-10H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHINXUBHIPTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















